Structural Differentiation: Symmetrical 2,3,4-Hydroxylation Pattern Versus Asymmetrical Exifone Isomer
The primary verified differentiator for Bis(2,3,4-trihydroxyphenyl)methanone is its unique symmetrical hydroxylation pattern (2,3,4-substitution on both phenyl rings). In contrast, its closest named isomer, Exifone, has an asymmetrical pattern with 3,4,5-substitution on one ring (2,3,4,3',4',5'-hexahydroxybenzophenone). A patent for antiviral and antitumor applications specifically claims the symmetrical 2,3,4,2',3',4' isomer as part of a select group of active compounds, demonstrating that the position of hydroxyl groups is a critical selectivity filter for therapeutic applications [1].
| Evidence Dimension | Chemical Structure (Regioisomerism) |
|---|---|
| Target Compound Data | Symmetrical: 2,3,4-trihydroxy on both rings (2,3,4,2',3',4'-hexahydroxybenzophenone) |
| Comparator Or Baseline | Exifone (CAS 52479-85-3): Asymmetrical: 2,3,4-trihydroxy on one ring, 3,4,5-trihydroxy on the other |
| Quantified Difference | Qualitative structural difference with documented functional consequence (patent claim specificity) |
| Conditions | Patent application context: antiviral and antitumor drug preparation |
Why This Matters
This structural difference is the core rationale for procurement; the isomer is not interchangeable with Exifone or other hexahydroxybenzophenones for SAR studies or specific drug development leads.
- [1] Chen, Y., et al. Patent US20180021269A1. Uses of hydroxybenzophenone in preparation of antiviral and antitumor drugs. View Source
